molecular formula C20H22FN3O3S B2737561 N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923685-29-4

N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2737561
CAS No.: 923685-29-4
M. Wt: 403.47
InChI Key: GILLJTZHDGOFGM-UHFFFAOYSA-N
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Description

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic organic compound with a distinct chemical structure. This compound features a combination of functional groups, including a butanoyl group, a fluorophenyl ring, a dihydropyrazole ring, and a methanesulfonamide group. Its unique arrangement of these moieties provides specific properties and reactivity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be achieved through a multi-step process involving the following general steps:

  • Formation of the Dihydropyrazole Ring: : This can be carried out by reacting a hydrazine derivative with a 1,3-diketone in the presence of a suitable catalyst under mild temperature conditions.

  • Introduction of the Fluorophenyl Group: : Using aromatic substitution reactions, the fluorophenyl moiety can be attached to the dihydropyrazole ring.

  • Butanoylation: : The dihydropyrazole intermediate can undergo butanoylation using butanoyl chloride in the presence of a base such as pyridine.

  • Attachment of the Methanesulfonamide Group: : Finally, a sulfonamide coupling reaction can introduce the methanesulfonamide group, often employing methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

In industrial settings, the synthesis might be optimized for scale and efficiency, utilizing continuous flow chemistry methods, high-throughput screening for optimal catalysts, and in-line purification techniques to streamline the production process. The reaction conditions are tailored to ensure maximum yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo a variety of chemical reactions, including:

  • Oxidation: : This might convert the butanoyl group to a carboxyl group.

  • Reduction: : Potentially reduces the pyrazole ring to a pyrazoline ring.

  • Substitution: : Particularly on the fluorophenyl ring where the fluorine atom can be replaced with other substituents.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

  • Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Utilizing halogenation reagents, organolithium compounds, or Grignard reagents under controlled temperatures.

Major Products

  • Oxidation: : Carboxylated derivatives.

  • Reduction: : Reduced forms of the dihydropyrazole ring.

  • Substitution: : Various derivatives depending on the incoming substituent.

Scientific Research Applications

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is explored for its potential in several scientific domains:

  • Chemistry: : Utilized as a building block for designing novel molecules and investigating reaction mechanisms.

  • Biology: : Studied for its potential biochemical activity and interactions with biological macromolecules.

  • Medicine: : Evaluated for therapeutic potential in drug discovery, specifically for targeting certain proteins or pathways in diseases.

  • Industry: : Used in the development of specialty chemicals and advanced materials, leveraging its unique functional groups for specific applications.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action depends on its interaction with specific molecular targets:

  • Enzymatic Inhibition: : It may act as an inhibitor for certain enzymes by binding to their active sites.

  • Receptor Modulation: : The compound might interact with cell surface receptors, influencing signal transduction pathways.

  • Ion Channels: : Potential regulation of ion channel activity by binding to key sites within the channel proteins.

Comparison with Similar Compounds

N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be compared with other pyrazole derivatives and sulfonamide-containing compounds:

  • Similar Compounds

    • N-{3-[1-Acetyl-5-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide: : Similar structure with acetyl and chlorophenyl groups.

    • N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}sulfonamide: : Lacking the methanesulfonamide group.

    • N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}carboxamide: : Featuring a carboxamide group instead of the methanesulfonamide.

Uniqueness

This compound stands out due to the specific combination of its butanoyl, fluorophenyl, and methanesulfonamide groups. These groups confer unique chemical reactivity and potential biological activity, making it a valuable subject of study in various scientific and industrial contexts.

Properties

IUPAC Name

N-[3-[2-butanoyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-3-6-20(25)24-19(15-8-4-9-16(21)11-15)13-18(22-24)14-7-5-10-17(12-14)23-28(2,26)27/h4-5,7-12,19,23H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILLJTZHDGOFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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